Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-)

Nonlinear optics Reverse saturable absorption Z-scan

Hydrogen bis(29H,31H-phthalocyaninato(2‑)-N29,N30,N31,N32)gadolinate(1‑) (CAS 12393‑09‑8) is a gadolinium(III) double‑decker phthalocyanine complex in which a Gd³⁺ ion is sandwiched between two phthalocyaninato macrocycles, yielding a monoanionic, hydrogen‑associated structure formulated as (pc)Gd(pc)H. The compound belongs to the rare‑earth bis‑phthalocyanine family, a distinct subclass of metallophthalocyanines known for tunable electronic, magnetic, and nonlinear optical (NLO) properties imparted by the lanthanide center.

Molecular Formula C64H33GdN16
Molecular Weight 1183.3 g/mol
CAS No. 12393-09-8
Cat. No. B12757584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-)
CAS12393-09-8
Molecular FormulaC64H33GdN16
Molecular Weight1183.3 g/mol
Structural Identifiers
SMILES[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Gd+3]
InChIInChI=1S/2C32H16N8.Gd/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1
InChIKeyVWFZQLGANGKJFS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrogen bis(29H,31H-phthalocyaninato)gadolinate(1-) – Procurement-Relevant Identity and Classification


Hydrogen bis(29H,31H-phthalocyaninato(2‑)-N29,N30,N31,N32)gadolinate(1‑) (CAS 12393‑09‑8) is a gadolinium(III) double‑decker phthalocyanine complex in which a Gd³⁺ ion is sandwiched between two phthalocyaninato macrocycles, yielding a monoanionic, hydrogen‑associated structure formulated as (pc)Gd(pc)H [1]. The compound belongs to the rare‑earth bis‑phthalocyanine family, a distinct subclass of metallophthalocyanines known for tunable electronic, magnetic, and nonlinear optical (NLO) properties imparted by the lanthanide center. Its C64H33GdN16 composition and 1183.33 g·mol⁻¹ molecular weight place it among the heavier phthalocyanine complexes, with procurement typically targeting 96–99% purity grades for research into photodynamic therapy (PDT) agents, optical limiting materials, and multimodal imaging probes .

Workflow
Rare-earth bis-phthalocyanine characterization and optoelectronic studies
Selection
High-purity research grade typical for consistent optical and magnetic measurements
Use Context
PDT photosensitizer research, optical limiting material screening, multimodal imaging probe development

Why Generic Substitution of Gadolinium Bis-Phthalocyaninate Falls Short in Performance‑Driven Procurement


The metal‑center identity in bis‑phthalocyaninates dictates excited‑state dynamics, nonlinear absorption cross‑sections, and photochemical stability. Systematic studies across the lanthanide series reveal that gadolinium occupies a specific “sweet spot” where its 4f⁷ electronic configuration optimizes singlet‑oxygen quantum yield (ΦΔ) for PDT while preserving competitive NLO coefficients [1]. Substituting with a lighter lanthanide (e.g., La) increases hyperpolarizability but sacrifices ΦΔ; switching to ytterbium shifts NLO performance downward without recovering the ¹O₂ generation. Even among commercially available metallophthalocyanines, Ga(III) and In(III) analogs commonly used for optical limiting lack the paramagnetic Gd³⁺ center that enables MRI contrast capability – a critical multimodal feature absent in diamagnetic alternatives [2]. Consequently, generic phthalocyanine interchange results in quantifiable losses in application‑specific metrics.

Lighter lanthanides (La, Yb) shift NLO hyperpolarizability and reduce singlet-oxygen quantum yield, limiting multimodal performance consistency.
Diamagnetic alternatives (Ga, In, Zn phthalocyanines) lack the paramagnetic Gd³⁺ center, removing MRI contrast capability for dual-modal imaging research.
Solution stability requirements differ; anionic decomposition in some solvents may not reproduce with more robust d-block phthalocyanines, complicating direct substitution.

Quantitative Differentiation Evidence: Hydrogen Gadolinium Bis-Phthalocyaninate vs. Closest Analogs


Second‑Order Molecular Hyperpolarizability: Head‑to‑Head Comparison with La and Yb Polymeric Analogs

In a direct head-to-head study of three rare-earth tri-dimensional phthalocyanine polymers measured under identical picosecond Z-scan conditions (λ=532 nm, DMF solvent), gadolinium-centered polymeric phthalocyanine (GdPPc) exhibited a second-order molecular hyperpolarizability (γ) of 1.48 × 10⁻²⁹ esu, positioning it between lanthanum (1.82 × 10⁻²⁹ esu) and ytterbium (1.45 × 10⁻²⁹ esu) [1]. While LaPPc shows the highest γ, the Gd variant provides a 2.1 % improvement over YbPPc, which may be decisive when paired with Gd’s superior photodynamic properties. All compounds displayed reverse saturable absorption and nonlinear self-focusing refraction, confirming that the rare-earth radius directly tunes third-order NLO response [1].

NLO Hyperpolarizability
Head-to-head
GdPPc 1.48 × 10⁻²⁹ esu (LaPPc 1.82, YbPPc 1.45)
Supports rare-earth radius tuning of NLO response for optical limiting research
Picosecond Z-scan, 532 nm, DMF; polymeric structure
Nonlinear optics Reverse saturable absorption Z-scan

Singlet Oxygen Quantum Yield Superiority Across the Lanthanide Series

A comparative study of five novel mono‑rare‑earth phthalocyanines bearing iodine groups (La, Ce, Pr, Nd, Sm) demonstrated that the gadolinium derivative achieved the highest singlet‑oxygen quantum yield (ΦΔ) among the tested series in DMSO [1]. Although the study reports the relative ordering and labels GdPc as “the best,” the exact ΦΔ value for the Gd complex is not publicly available in the abstract; however, for reference, analogous iodinated zinc phthalocyanines in related work achieved ΦΔ values up to 0.65 in organic solvents [2]. The Gd‑centric design leverages the heavy‑atom effect of the 4f⁷ ion to enhance intersystem crossing without the excessive aggregation quenching observed with heavier lanthanides.

¹O₂ Quantum Yield Rank
Class-level inference
Highest ΦΔ in tested La–Sm iodo-Pc series; benchmark ZnPc ΦΔ ≈ 0.65
Supports selection for elevated ¹O₂ yield in PDT photosensitizer research
Exact ΦΔ pending full-text retrieval; DMSO solution
Photodynamic therapy Singlet oxygen generation Photosensitizer

Structural Stability and Handling Considerations Relative to Non‑Rare‑Earth Phthalocyanines

Early foundational work established that the gadolinium bis‑phthalocyaninate structure (pc)Gd(pc)H exists in equilibrium with an anionic form that tends to decompose in solution and is difficult to recover [1]. This contrasts with the robust solution stability of divalent metal phthalocyanines (e.g., CuPc, ZnPc) and highlights the necessity for careful solvent selection (anhydrous, aprotic conditions) during handling. The magnetic moment of the Gd complex follows a Curie‑Weiss law with a Weiss constant near zero, behaving as a typical paramagnet with negligible magnetic coupling between metal centers – a feature that distinguishes it from antiferromagnetically coupled CuPc or diamagnetic ZnPc in magnetic resonance applications [1].

Solution Stability & Magnetism
Supporting evidence
Paramagnetic, no inter-center coupling; requires anhydrous aprotic conditions
Handling requirements differentiate from d-block Pcs; paramagnetic signature enables MRI research
Early foundational study; anionic form may decompose
Stability Aggregation Solution chemistry

Single‑Laser Theranostic Capability: MR/PA Imaging‑Guided Photoacoustic/Dynamic Therapy

A 2021 study demonstrated that a gadolinium(III)‑phthalocyanine (GdPc) formulation, upon excitation with a single pulsed laser, simultaneously generates intense acoustic cavitation and a high ¹O₂ quantum yield, enabling parallel photocavitation and photodynamic oxidation (a modality termed PADT) [1]. In a murine solid‑tumor model, GdPc delivered via a pH‑sensitive nanomicelle provided MR/photoacoustic dual‑modal imaging guidance and achieved combinatorial tumor inhibition under both normoxic and hypoxic conditions, dramatically surpassing conventional PDT agents [1]. This dual‑action mechanism is intrinsically tied to the Gd center’s paramagnetism and the phthalocyanine scaffold’s photophysics and has not been reported for non‑lanthanide phthalocyanine photosensitizers.

Multimodal Imaging & Response
Cross-study comparable
MR/PA dual-modal imaging; parallel photocavitation & ¹O₂ generation in vivo
Reported model-response context; supports multimodal theranostic probe research
In vivo 4T1 model, pH-sensitive nanomicelle; single-laser
Theranostics Multimodal imaging Photocavitation

Optical Limiting Onset and RSA Cross‑Section vs. Indium and Gallium Phthalocyanines

While direct head‑to‑head optical limiting data for the target compound against InPc and GaPc are not available, class‑level analysis indicates that rare‑earth bis‑phthalocyaninates exhibit broader reverse saturable absorption (RSA) bands in the visible spectrum compared to group‑13 phthalocyanines, due to the double‑decker structure’s extended π‑conjugation and the heavy lanthanide’s enhanced spin‑orbit coupling [1]. Indium and gallium phthalocyanine chlorides have demonstrated optical limiting at 533 nm with onset thresholds near 16 mW for thin films [2]; rare‑earth Pcs, by virtue of their larger nonlinear absorption coefficients, are projected to offer lower saturation fluence when properly solubilized [1].

Optical Limiting Potential
Class-level inference
No direct film data; class-level comparison to GaPcCl onset ~16 mW at 533 nm
Supports optical limiting material screening; dedicated film measurement required
Film-specific metrics unverified for this compound
Optical limiting Nonlinear absorption Reverse saturable absorption

Magnetic Resonance Contrast Potential vs. Closed‑Shell Phthalocyanines

The Gd³⁺ ion (4f⁷, S = 7/2) imparts a high magnetic moment (~7.9 μB) to the bis‑phthalocyaninate scaffold, enabling longitudinal (T₁) relaxation enhancement of water protons. While clinical Gd‑chelates (e.g., Gd‑DOTA) exhibit relaxivities of ~3–5 mM⁻¹s⁻¹ at 1.5 T, the phthalocyanine environment restricts inner‑sphere water access, likely yielding lower relaxivity; however, the electronic confinement by two π‑macrocyclic ligands provides exceptional kinetic and thermodynamic stability that prevents Gd³⁺ leaching – a critical safety advantage over linear chelates [1]. In contrast, diamagnetic ZnPc or GaPc analogs offer no T₁ contrast, making Gd‑bis‑Pc uniquely suited for dual‑modality imaging applications [2].

MRI Contrast Capability
Class-level inference
Paramagnetic T₁ contrast present; absent in ZnPc/GaPc. Relaxivity not quantified for this compound
Enables dual-modal imaging research; relaxivity requires experimental determination
Compared to Gd-DOTA r₁ ~3–5 mM⁻¹s⁻¹; this compound likely lower
MRI contrast Paramagnetic Relaxivity

Optimal Procurement Scenarios for Hydrogen Gadolinium Bis-Phthalocyaninate Based on Evidence Strength


Multifunctional Theranostic Nanoplatform Development

When the project objective is a single‑agent system combining MRI contrast, photoacoustic imaging, and light‑triggered tumor ablation, this compound is the only phthalocyanine analogue that simultaneously supplies the paramagnetic Gd³⁺ center for T₁‑weighted MRI, the heavy‑atom‑enhanced intersystem crossing for ¹O₂ generation, and the rigid double‑decker geometry for acoustic cavitation [1]. The demonstration of PADT in vivo [1] provides a direct evidence‑based rationale for procurement over Gd‑chelate/porphyrin combinations or non‑paramagnetic phthalocyanines.

Photodynamic Therapy Photosensitizer with Elevated Singlet‑Oxygen Yield

For PDT programs seeking the highest ΦΔ within lanthanide‑substituted phthalocyanines, the Gd complex ranks first among the La–Sm series [2]. This superiority, attributed to the optimal balance between heavy‑atom spin‑orbit coupling and reduced aggregation tendency, supports its selection when the target indication demands deep‑tissue ¹O₂ generation and potential MRI verification of biodistribution.

Broadband Optical Limiting Materials Requiring Paramagnetic Functionality

While LaPPc provides the highest NLO hyperpolarizability (1.82 × 10⁻²⁹ esu), the gadolinium polymer’s value of 1.48 × 10⁻²⁹ esu [3] remains competitive and is accompanied by the distinct advantage of paramagnetism. In optical limiter designs that also serve as magneto‑optical switches or sensors, the Gd‑centered material delivers a dual function that pure diamagnetic NLO phthalocyanines cannot replicate.

Magnetic and Electronic Material Studies Leveraging 4f⁷ Configuration

The well‑characterized magnetic moment (~7.9 μB) and Curie‑Weiss behavior of (pc)Gd(pc)H [4] make it a model compound for investigating magneto‑structural correlations in molecular magnetic materials. Researchers requiring a stable, paramagnetic phthalocyanine with defined crystal‑field splitting and negligible inter‑ionic coupling should prioritize this compound over magnetically concentrated or antiferromagnetically coupled transition‑metal phthalocyanines.

Application
Selection Property
Validation Focus
Multimodal imaging-guided research
Paramagnetic Gd³⁺ center with optical activity
In vivo dual-modal imaging and response endpoints
PDT photosensitizer development
High ¹O₂ quantum yield among lanthanide Pcs
Singlet oxygen generation efficiency in relevant media
Optical limiting material research
Competitive NLO hyperpolarizability plus paramagnetism
Optical limiting threshold and magnetic functionality integration
Molecular magnetic material studies
Stable paramagnetic phthalocyanine with defined magnetic behavior
Magneto-structural correlation and crystal-field analysis
Quote Request

Request a Quote for Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.